2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol
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Overview
Description
2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 2-amino-6-nitrophenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol involves its interaction with specific molecular targets. The benzothiazole moiety can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-Amino-6-methylbenzothiazole: Used in the synthesis of various bioactive molecules.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Investigated for its antiviral activity.
Uniqueness
2-({[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]imino}methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both the benzothiazole and nitrophenol moieties allows for diverse applications in different fields, making it a versatile compound for scientific research and industrial use .
Properties
Molecular Formula |
C20H13N3O4S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H13N3O4S/c24-17-9-8-13(21-11-12-4-3-6-16(19(12)25)23(26)27)10-14(17)20-22-15-5-1-2-7-18(15)28-20/h1-11,24-25H |
InChI Key |
SMAHWWWUHZBGIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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